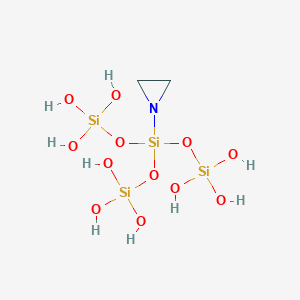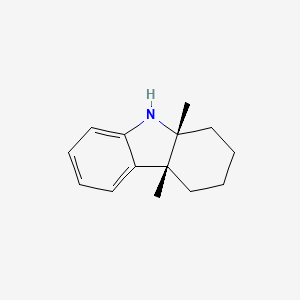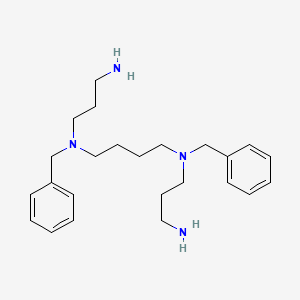
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-双(3-氨基丙基)-N,N'-二苄基丁烷-1,4-二胺是一种属于多胺类别的有机化合物。该化合物以两个苄基和两个氨基丙基连接在丁烷-1,4-二胺骨架上为特征。像这种化合物一样的多胺以其在各种生物过程和工业应用中的作用而闻名。
准备方法
合成路线和反应条件
N,N'-双(3-氨基丙基)-N,N'-二苄基丁烷-1,4-二胺的合成通常涉及丁烷-1,4-二胺与苄基氯和3-氨基丙胺的反应。该反应在受控条件下进行,以确保选择性地形成所需产物。 该合成中常用的溶剂包括乙醇和异丙醇,并且经常使用雷尼镍或钴等催化剂来促进反应 .
工业生产方法
在工业环境中,该化合物的生产可能涉及高压反应器和使用二丙醇二甲醚作为溶剂。该工艺旨在最大限度地提高产量和纯度,同时最大限度地减少副产物的形成。 先进的纯化技术,如蒸馏和色谱法,用于获得高纯度的最终产品 .
化学反应分析
反应类型
N,N'-双(3-氨基丙基)-N,N'-二苄基丁烷-1,4-二胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚胺或酰胺。
还原: 还原反应可以将其转化为仲胺或叔胺。
取代: 在适当条件下,苄基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 使用烷基卤化物和酰氯等试剂进行取代反应。
主要产物
科学研究应用
N,N'-双(3-氨基丙基)-N,N'-二苄基丁烷-1,4-二胺在科学研究中具有广泛的应用:
化学: 它用作合成复杂有机分子和聚合物的构建模块。
生物学: 研究该化合物在细胞过程中的作用以及作为潜在的治疗剂。
医学: 正在进行研究以探索其在药物递送系统中的用途以及作为活性药物成分的用途。
作用机制
N,N'-双(3-氨基丙基)-N,N'-二苄基丁烷-1,4-二胺的作用机制涉及它与各种分子靶标的相互作用,包括酶和受体。该化合物可以调节离子通道并影响细胞信号通路。 它的多胺结构使其能够与核酸和蛋白质结合,影响其功能和稳定性 .
相似化合物的比较
类似化合物
- N,N'-双(3-氨基丙基)-1,3-丙二胺
- N,N'-双(3-氨基丙基)乙二胺
- N,N-双(3-氨基丙基)甲胺
独特性
N,N'-双(3-氨基丙基)-N,N'-二苄基丁烷-1,4-二胺由于存在苄基,因此具有独特性,这增强了其亲脂性和与生物分子疏水区域相互作用的能力。 这种结构特征使其与其他多胺区分开来,并有助于其特定的生物和工业应用 .
属性
CAS 编号 |
165288-14-2 |
|---|---|
分子式 |
C24H38N4 |
分子量 |
382.6 g/mol |
IUPAC 名称 |
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine |
InChI |
InChI=1S/C24H38N4/c25-15-9-19-27(21-23-11-3-1-4-12-23)17-7-8-18-28(20-10-16-26)22-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22,25-26H2 |
InChI 键 |
KTDTVIBDLIBKTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCCCN(CCCN)CC2=CC=CC=C2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
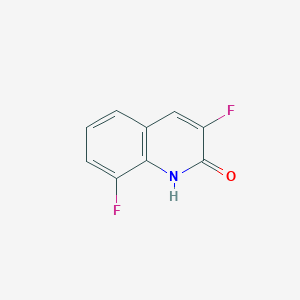

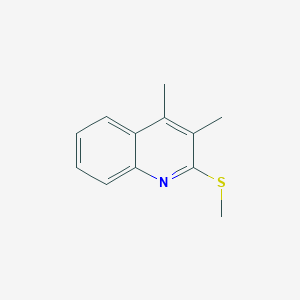
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
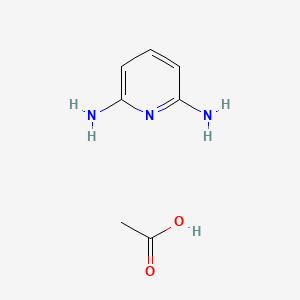

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
